1-(2-Bromophenyl)cyclobutanecarbonitrile
Overview
Description
1-(2-Bromophenyl)cyclobutanecarbonitrile is a useful research compound. Its molecular formula is C11H10BrN and its molecular weight is 236.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis
- A study by Muramatsu, Toyota, and Satou (2009) demonstrated the formation of 1,2-bis(1-methyl-1,4-dihydro-4-pyridinylidene)cyclobutane via the reduction of 4-vinyl-1-methylpyridinium bromide, showcasing the utility of cyclobutane derivatives in organic synthesis (Muramatsu, Toyota, & Satou, 2009).
- Another study by Matsuda, Shigeno, and Murakami (2008) highlighted the use of 3-(2-Hydroxyphenyl)cyclobutanones with aryl bromides in the presence of palladium catalysts to produce arylated benzolactones, indicating the versatility of cyclobutanone derivatives (Matsuda, Shigeno, & Murakami, 2008).
Radical Cyclization
- The work of Nimgirawath and Udomputtimekakul (2009) on the total syntheses of Telisatin A, Telisatin B, and Lettowianthine involves the radical cyclization of 1-(2-bromoarylmethyl)-3,4-dihydroisoquinolines, demonstrating the importance of radical cyclization in complex molecule synthesis (Nimgirawath & Udomputtimekakul, 2009).
Reactive Intermediates
- Hillard and Vollhardt (1976) generated cyclobuta(1,2-d)benzyne from 4,5-bromoiodobenzocyclobutene and studied its dimerization and trapping reactions, contributing to our understanding of reactive intermediates in organic chemistry (Hillard & Vollhardt, 1976).
Additional Applications
- Boswell et al. (2023) reported a scalable, metal-free cyclobutadiene reagent for intermolecular [4 + 2] cycloadditions, highlighting new applications of cyclobutadiene derivatives in chemical synthesis (Boswell et al., 2023).
- Bauld et al. (1996) discussed the cation radical polymerization of certain monomers into cyclobutane polymers, providing insights into a new polymerization mechanism (Bauld, Aplin, Yueh, Sarker, & Bellville, 1996).
Properties
IUPAC Name |
1-(2-bromophenyl)cyclobutane-1-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN/c12-10-5-2-1-4-9(10)11(8-13)6-3-7-11/h1-2,4-5H,3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNBUMDTSAQSMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)C2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00632643 | |
Record name | 1-(2-Bromophenyl)cyclobutane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00632643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28049-62-9 | |
Record name | 1-(2-Bromophenyl)cyclobutanecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28049-62-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Bromophenyl)cyclobutane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00632643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.